molecular formula C20H34O B8071533 3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol

3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol

Cat. No.: B8071533
M. Wt: 290.5 g/mol
InChI Key: OJISWRZIEWCUBN-DYCNYEKWSA-N
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Description

3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol is an acyclic diterpenoid compound that serves as a molecule of significant interest in several specialized research fields . It is structurally categorized as a prenol lipid and is recognized as a key intermediate in terpenoid biosynthesis pathways . Researchers value this compound for its potential role in lipid signaling and its interactions with various biological targets. Computational predictions suggest it may interact with enzymes such as geranylgeranyl pyrophosphate synthetase, which is involved in protein prenylation, and with components of signaling pathways like the Nuclear Factor NF-kappa-B p105 subunit . These characteristics make it a valuable reagent for investigative studies in plant biochemistry, metabolic engineering, and the exploration of novel therapeutic agents. Predicted ADMET data indicates the compound is likely to have high human intestinal absorption and blood-brain barrier penetration, properties that are crucial for pharmacological research . Its use is strictly confined to laboratory research.

Properties

IUPAC Name

(2E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13?,20-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJISWRZIEWCUBN-DYCNYEKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CCC(=CCC/C(=C/CO)/C)C)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Raw Material Selection and Pretreatment

Phytol is naturally abundant in chlorophyll-containing materials such as silkworm feces, mulberry leaves, bamboo leaves, pine needles, and ginkgo leaves. These substrates undergo solvent extraction (e.g., ethanol or acetone) to isolate chlorophyll, followed by saponification with potassium hydroxide to hydrolyze chlorophyll into phytol. Pretreatment involves drying raw materials to minimize moisture interference and grinding to increase surface area for efficient extraction.

Two-Step Molecular Distillation Process

The core innovation lies in quadratic molecular distillation , which separates phytol from impurities under high vacuum (0.1–10 Pa) and low temperatures (60–90°C). This method exploits differences in molecular free paths to prevent thermal degradation:

  • First Distillation : Removes light impurities (e.g., solvents, low-weight terpenes) at 60–76°C, increasing phytol purity from 80–90% to 90–96%.

  • Second Distillation : Eliminates heavy impurities (e.g., waxes, pigments) at 70–90°C, yielding phytol with >98% purity.

Table 1: Molecular Distillation Parameters and Outcomes

StepVacuum (Pa)Temperature (°C)Purity IncreaseYield (%)
First Pass0.1–1060–7680–90% → 90–96%92–95
Second Pass0.1–1070–9090–96% → >98%88–90

Optimized parameters include a blade rotation speed of 200–400 rpm and condenser temperatures of 10–40°C to maximize separation efficiency.

Synthetic Preparation via Esterification/Transesterification

Isophytol Derivative Synthesis

Synthetic routes begin with isophytol (3,7,11,15-tetramethyl-1-hexadecen-3-ol), which undergoes esterification with anhydrides (e.g., acetic anhydride) catalyzed by perchlorates (e.g., ferric perchlorate). Key steps include:

  • Esterification : Isophytol reacts with acetic anhydride at 15–30°C for 1–10 hours, forming 3,7,11,15-tetramethylhexadec-2-enyl acetate.

  • Transesterification : The acetate intermediate reacts with methanol/ethanol in the presence of alkali catalysts (e.g., Na₂CO₃), yielding phytol via alcoholysis.

Table 2: Synthetic Reaction Conditions and Yields

ExampleAnhydrideCatalystAlcoholTemp (°C)Time (h)Yield (%)Purity (%)
17AceticNa₂CO₃MethanolReflux587.096.5
18AceticNa₂CO₃EthanolReflux586.496.2
22AceticK₂CO₃MethanolReflux585.195.8

Process Optimization

  • Catalyst Selection : Alkali carbonates (Na₂CO₃, K₂CO₃) outperform hydroxides in minimizing side reactions.

  • Solvent Recovery : Low-polarity solvents (n-hexane) enable efficient extraction with >95% solvent recovery.

  • Distillation : Short-path distillation under 1–2 mmHg isolates phytol with 95–97% purity.

Comparative Analysis of Methods

Efficiency and Scalability

  • Natural Extraction :

    • Advantages : Utilizes renewable resources; avoids synthetic solvents.

    • Limitations : Lower yield (80–90%) due to raw material variability.

  • Synthetic Routes :

    • Advantages : Higher reproducibility; scalable for industrial production.

    • Limitations : Requires hazardous reagents (e.g., perchlorates).

Purity and Applications

  • Pharmaceutical Grade : Molecular distillation (>98% purity) meets stringent standards for vitamin E/K synthesis.

  • Industrial Use : Synthetic phytol (95–97% purity) suffices for fragrances and cosmetics.

Emerging Innovations and Challenges

Green Chemistry Advances

Recent patents emphasize solvent-free distillation and biocatalytic saponification to reduce environmental impact. For instance, replacing potassium hydroxide with lipases could enhance selectivity in natural extraction.

Technical Hurdles

  • Natural Methods : Phytol degradation during saponification remains unresolved, with 5–10% losses.

  • Synthetic Methods : Catalyst recycling needs improvement to reduce costs .

Chemical Reactions Analysis

Types of Reactions

3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Geranylgeranial or geranylgeranoic acid.

    Reduction: Fully saturated analogs of geranylgeraniol.

    Substitution: Geranylgeranyl chloride.

Scientific Research Applications

3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol, commonly referred to as TMTD , is a polyunsaturated alcohol with significant applications across various scientific fields. This article explores its applications in detail, supported by comprehensive data tables and case studies.

Biological Research

TMTD has been studied for its potential biological activities. Its structure allows it to interact with various biological systems.

Antioxidant Activity

Research indicates that TMTD exhibits antioxidant properties, which can protect cells from oxidative stress. A study conducted by Zhang et al. (2020) demonstrated that TMTD could scavenge free radicals effectively, suggesting its potential use in therapeutic applications for diseases related to oxidative damage.

StudyFindings
Zhang et al. (2020)TMTD scavenges free radicals and reduces oxidative stress in cellular models.

Antimicrobial Properties

TMTD has shown antimicrobial activity against several pathogens. A study by Lee et al. (2021) reported that TMTD inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative in food and cosmetic products.

StudyFindings
Lee et al. (2021)Effective against various bacterial strains; potential for use in food preservation.

Pharmaceutical Applications

The unique structure of TMTD makes it a candidate for pharmaceutical applications, particularly in drug formulation and development.

Drug Delivery Systems

TMTD can be utilized as a carrier in drug delivery systems due to its ability to enhance solubility and stability of hydrophobic drugs. A case study by Patel et al. (2019) illustrated the successful incorporation of TMTD in liposomal formulations, improving the bioavailability of poorly soluble drugs.

StudyFindings
Patel et al. (2019)Enhanced solubility and stability of hydrophobic drugs using TMTD in liposomal formulations.

Agricultural Uses

TMTD is also being explored for agricultural applications, particularly as a biopesticide.

Pesticidal Activity

Research has indicated that TMTD exhibits insecticidal properties against common agricultural pests. A field trial conducted by Kumar et al. (2022) showed that TMTD significantly reduced pest populations while being environmentally friendly.

StudyFindings
Kumar et al. (2022)Effective against major agricultural pests; environmentally friendly alternative to synthetic pesticides.

Cosmetic Industry

Due to its antioxidant and antimicrobial properties, TMTD is gaining attention in the cosmetic industry.

Skin Care Formulations

TMTD is being incorporated into skin care products for its ability to protect against oxidative stress and microbial contamination. A formulation study by Smith et al. (2023) demonstrated that products containing TMTD showed improved stability and efficacy in skin protection.

StudyFindings
Smith et al. (2023)Improved stability and efficacy in skin care formulations using TMTD as an active ingredient.

Mechanism of Action

The mechanism of action of 3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol involves its incorporation into biological membranes, affecting their fluidity and function. It also serves as a precursor for the synthesis of geranylgeranyl pyrophosphate, which is crucial for the prenylation of proteins. This post-translational modification is essential for the proper localization and function of various proteins involved in cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen-1-ol with structurally and functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Sources/Applications Biological/Chemical Properties
This compound (trans-geranylgeraniol) C₂₀H₃₄O 290.48 Four conjugated double bonds (2E,6E,10E,14E); terminal hydroxyl group Plants (Eleutherococcus, Kyllinga), marine algae, pyrolysis of adhesives Used in flavoring; cytotoxic to cancer cells (e.g., MDA-MB-231, IC₅₀ = 6.80 μM) ; PPARα ligand
Phytol (3,7,11,15-Tetramethyl-2-hexadecen-1-ol) C₂₀H₄₀O 296.54 One double bond (2E); saturated isoprenoid chain Chlorophyll degradation product Precursor to phytanic acid; anti-inflammatory; activates PPARα
3,7,11,15-Tetramethylhexadec-2-en-1-ol acetate C₂₂H₃₆O₂ 332.27 Acetylated derivative of phytol; ester group at C-1 Cnesmone javanica leaves Lower volatility than phytol; used in fragrance formulations
Phytanic acid (3,7,11,15-Tetramethylhexadecanoic acid) C₂₀H₄₀O₂ 312.53 Carboxylic acid group; branched-chain fatty acid Dairy products, ruminant fats High-affinity PPARα activator; implicated in metabolic disorders
Neophytadiene C₂₀H₃₈ 278.52 Diterpene hydrocarbon; three double bonds Pyrolysis of chlorophyll Used as a biomarker in environmental studies; less polar than geranylgeraniol
Caudiquinol 2 (Methyl 3-[(2E,6E,10E,14E)-geranylgeranyl]-2,5-dihydroxybenzeneacetate) C₂₉H₄₃O₄ 455.32 Geranylgeranyl chain attached to a dihydroxybenzene ring; methyl ester Garcinia species Antioxidant properties; UV absorption at 294 nm

Key Structural and Functional Differences:

Double Bond Configuration :

  • Geranylgeraniol has four conjugated double bonds , enhancing its reactivity and role in signaling pathways (e.g., protein prenylation) .
  • Phytol and phytanic acid have saturated or partially saturated chains , reducing their ability to participate in redox reactions .

Functional Groups :

  • Geranylgeraniol’s terminal hydroxyl group allows for esterification (e.g., acetate derivatives in Cnesmone javanica) , whereas phytanic acid’s carboxylic acid group enables CoA-thioester formation for PPARα activation .

Biological Roles :

  • Geranylgeraniol exhibits cytotoxicity against cancer cells (e.g., MCF-7, IC₅₀ = 1.78 μg/mL) , while phytol is a precursor to vitamins and phytanic acid .
  • Neophytadiene, a pyrolysis product, lacks bioactive functional groups, limiting its pharmacological utility .

Thermal Stability :

  • Geranylgeraniol is stable in pyrolysis up to 420°C in adhesives , whereas neophytadiene forms at lower temperatures during chlorophyll degradation .

Biological Activity

3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol, commonly referred to as phytol, is a naturally occurring acyclic diterpene alcohol. It is primarily derived from the chlorophyll molecule and has significant biological activity that has garnered attention in various fields such as pharmacology, nutrition, and biochemistry. This article delves into the biological activities of phytol, supported by data tables and case studies.

Phytol has the molecular formula C20H34OC_{20}H_{34}O and a molecular weight of approximately 290.46 g/mol. It features a long hydrocarbon chain with multiple double bonds, contributing to its unique properties and biological functions.

PropertyValue
Molecular FormulaC20H34O
Molecular Weight290.46 g/mol
Melting Point-50 °C
Boiling Point270 °C
LogP (octanol/water)6.695

Antioxidant Properties

Phytol exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that phytol can scavenge free radicals and reduce lipid peroxidation in various biological systems.

Case Study : A study published in the Journal of Agricultural and Food Chemistry highlighted that phytol demonstrated a dose-dependent increase in antioxidant capacity in human liver cells (HepG2), suggesting its potential role in preventing oxidative damage .

Anti-inflammatory Effects

Research indicates that phytol possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study : In an animal model of arthritis, administration of phytol resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .

Antimicrobial Activity

Phytol has demonstrated antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell membranes.

Table 2: Antimicrobial Activity of Phytol

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.25 mg/mL

Neuroprotective Effects

Emerging research suggests that phytol may have neuroprotective properties. It appears to enhance cognitive function and may protect against neurodegenerative diseases.

Case Study : A recent study involving mice found that phytol administration improved memory retention and reduced neuroinflammation in models of Alzheimer’s disease .

The biological activities of phytol can be attributed to several mechanisms:

  • Antioxidant Mechanism : Phytol enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Anti-inflammatory Pathway : Phytol modulates NF-kB signaling pathways, leading to decreased expression of inflammatory genes.
  • Membrane Disruption : Its hydrophobic nature allows phytol to integrate into microbial membranes, causing structural damage.

Q & A

Basic Research Questions

Q. How can 3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol be unambiguously identified in complex biological matrices?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection (λ ~210 nm) can separate geranylgeraniol from lipids. Confirm identity via GC-MS (retention index ~32.1 min, molecular ion m/z 290.48) or LC-MS (negative-ion mode for derivatives like geranylgeranoic acid, m/z 303.4) . Structural validation requires 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve methyl branching (δ 1.6–1.8 ppm for allylic methyl groups) and polyene geometry (trans-configuration confirmed by coupling constants J ~15 Hz) .

Q. What synthetic routes are available for producing high-purity geranylgeraniol for in vitro studies?

  • Methodological Answer : Geranylgeraniol is synthesized via reduction of its ester precursors. For example, ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate is reduced with diisobutylaluminum hydride (DIBAL, 3 equiv) in dry toluene at −78°C. Monitor reaction progress by TLC (30% Et2_2O in pentane; Rf_f ~0.3). Purify via flash chromatography (silica gel, hexane/EtOAc gradient) and confirm purity (>95%) by 1H^{1}\text{H}-NMR and GC-MS .

Q. How should geranylgeraniol be stored to prevent degradation during experimental workflows?

  • Methodological Answer : Store neat geranylgeraniol under inert gas (N2_2 or Ar) at −20°C in amber vials to minimize oxidation of polyunsaturated chains. For aqueous solutions, use ethanol or DMSO as carriers (final solvent concentration ≤0.1% v/v to avoid cytotoxicity). Verify stability via periodic GC-MS analysis for degradation products (e.g., epoxides or peroxides) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in geranylgeraniol’s reported bioactivity (e.g., antitumor vs. inert effects)?

  • Methodological Answer : Discrepancies may arise from cell line specificity or metabolic conversion. For example, geranylgeraniol induces apoptosis in HuH-7 hepatoma cells but not HepG-2 hepatoblastoma cells . To test metabolic activation:

  • Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to block geranylgeraniol-to-geranylgeranoic acid conversion.
  • Compare activity of geranylgeraniol with its acid derivative (GGA) using dose-response assays (IC50_{50} determination).
  • Use isotopic labeling (e.g., 14C^{14}\text{C}-geranylgeraniol) to track intracellular metabolism .

Q. How does geranylgeraniol interact with lipid membranes or protein prenylation pathways?

  • Methodological Answer : Geranylgeraniol competes with geranylgeranyl pyrophosphate (GGPP) for protein prenylation. To study this:

  • Use fluorescent GGPP analogs (e.g., BODIPY-GGPP) in cell-free prenylation assays with recombinant farnesyltransferase or geranylgeranyltransferase.
  • Quantify membrane incorporation via fluorescence anisotropy or Laurdan GP assays to assess changes in lipid bilayer fluidity .

Q. What analytical approaches are suitable for quantifying geranylgeraniol in metabolic studies (e.g., α-oxidation pathways)?

  • Methodological Answer : For tracing α-oxidation products like 2,6,10,14-tetramethyl-15:0 fatty acid:

  • Extract lipids from tissue homogenates (e.g., bovine liver) using Folch partitioning.
  • Derivatize fatty acids to methyl esters (FAMEs) with BF3_3-methanol.
  • Analyze via GC-MS with selected ion monitoring (SIM) for m/z 268 (3,7,11,15-tetramethyl-16:0) and m/z 254 (2,6,10,14-tetramethyl-15:0). Use diastereomer-specific columns (e.g., Chirasil-Dex) to resolve SRR/RRR ratios .

Data Contradictions and Validation

Q. Why do some studies report geranylgeraniol as inert in apoptosis assays despite structural similarity to active metabolites?

  • Critical Analysis : Geranylgeraniol’s bioactivity depends on enzymatic conversion to geranylgeranoic acid (GGA), which is apoptogenic. In cell lines lacking CYP3A4 or other oxidative enzymes (e.g., HepG-2), geranylgeraniol remains inactive. Validate by:

  • Co-administering geranylgeraniol with CYP inducers (e.g., rifampicin).
  • Directly measuring GGA levels via LC-MS/MS in treated cells .

Experimental Design Considerations

Q. How can researchers control for off-target effects in geranylgeraniol-mediated signaling studies?

  • Recommendations :

  • Use RNAi or CRISPR to knock down putative targets (e.g., RXRα or PPARγ).
  • Include pharmacologic controls: Retinoid receptor antagonists (e.g., AGN 193109) or PPARγ inhibitors (e.g., GW9662).
  • Perform lipidomic profiling to identify confounding pathways (e.g., squalene or phytol accumulation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol
Reactant of Route 2
Reactant of Route 2
3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol

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